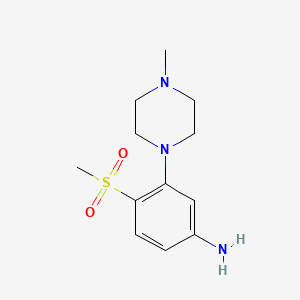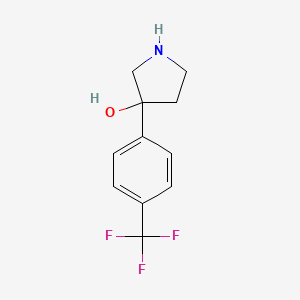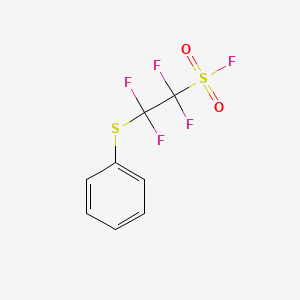![molecular formula C12H17N3O4S B3069816 1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine CAS No. 1000018-29-0](/img/structure/B3069816.png)
1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine
Overview
Description
1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine is an organic compound with the molecular formula C12H17N3O4S. It is characterized by the presence of a piperazine ring substituted with a methyl group, a methylsulphonyl group, and a nitro group on a phenyl ring.
Preparation Methods
The synthesis of 1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor followed by sulfonation and subsequent piperazine ring formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production process. These methods ensure consistent quality and efficiency in producing the compound .
Chemical Reactions Analysis
1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine can be compared with other similar compounds such as:
1-[4-(Methylsulphonyl)-2-nitrophenyl]piperazine: This compound has a similar structure but differs in the position of the substituents on the phenyl ring.
Piperazine: A simpler compound with a basic piperazine ring structure, used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-methyl-4-methylsulfonyl-6-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-9-7-10(20(2,18)19)8-11(15(16)17)12(9)14-5-3-13-4-6-14/h7-8,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJJKMMOKHYSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCNCC2)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


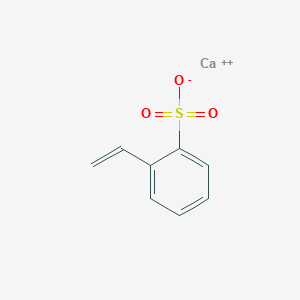
![5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophene-3,9-diamine](/img/structure/B3069745.png)
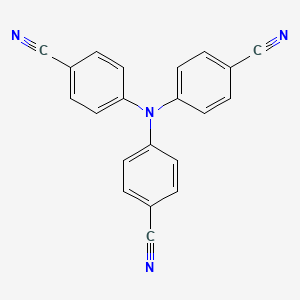
![4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dianiline](/img/structure/B3069762.png)
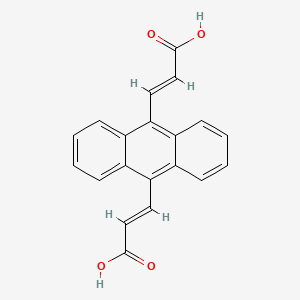
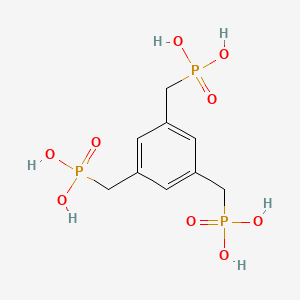
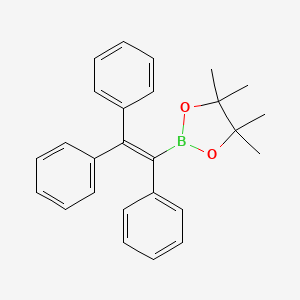
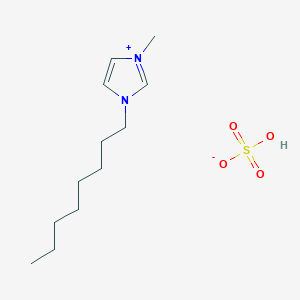
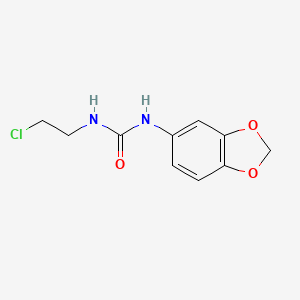
![1-[2,4-Bis(methylsulfonyl)phenyl]piperazine](/img/structure/B3069813.png)
